1-(5-(Tetradecyloxy)-2-furanyl)ethanone
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name is 1-[5-(tetradecyloxy)-2-furyl]ethanone , reflecting its furan ring substituted at the 5-position with a tetradecyloxy group (-O-C₁₄H₂₉) and at the 2-position with an acetyl group (-COCH₃). Key identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₃₄O₃ |
| Molecular weight | 322.49 g/mol |
| ChemSpider ID | 90848 |
| CAS Registry Number | 54857-96-4 |
The furan ring adopts a planar conformation, with the tetradecyloxy chain extending perpendicularly, contributing to its amphiphilic nature. Spectroscopic data, including NMR and IR, confirm the presence of characteristic ether (C-O-C) and ketone (C=O) functional groups.
Historical Context of Discovery and Development
1-(5-(Tetradecyloxy)-2-furanyl)ethanone, initially designated RMI-15731 , was synthesized in the late 1970s by researchers at Merrell Dow Pharmaceuticals during efforts to identify broad-spectrum antiviral agents. Early studies revealed its efficacy against rhinoviruses in vitro, with IC₅₀ values ranging from 0.007 to 2.2 µg/ml depending on the serotype. Unlike earlier furan derivatives, its long alkyl chain improved membrane permeability, enabling interaction with viral capsid proteins.
The compound’s synthesis typically involves:
- Etherification : Reaction of 2-acetylfuran with tetradecanol under acid catalysis.
- Purification : Column chromatography or recrystallization to isolate the product.
Despite promising in vitro results, clinical trials in the 1980s showed limited prophylactic efficacy against human rhinovirus infections, halting further development.
Position Within Furanoid Chemical Taxonomy
Furanoids are a class of oxygen-containing heterocycles with diverse biological activities. 1-(5-(Tetradecyloxy)-2-furanyl)ethanone belongs to two subcategories:
- Alkoxyfurans : Characterized by an ether-linked alkyl group, which enhances lipid solubility. Comparable compounds include 5-(tetradecyloxy)-2-furoic acid (TOFA), a known acetyl-CoA carboxylase inhibitor.
- Acetylfurans : Derivatives with a ketone group at the 2-position, such as 2-acetylfuran, a flavoring agent.
The compound’s unique features include:
- Tetradecyloxy chain : Provides hydrophobicity, facilitating interaction with viral lipid membranes.
- Ethanone moiety : Stabilizes the furan ring via electron-withdrawing effects, reducing susceptibility to oxidative degradation.
Table 1 compares its structural attributes with related furanoids:
| Compound | Substituents | Biological Activity |
|---|---|---|
| 1-(5-(Tetradecyloxy)-2-furanyl)ethanone | 5-O-C₁₄H₂₉, 2-COCH₃ | Antiviral (rhinovirus) |
| 5-(Tetradecyloxy)-2-furoic acid | 5-O-C₁₄H₂₉, 2-COOH | Metabolic inhibitor (ACC) |
| 2-Acetylfuran | 2-COCH₃ | Flavoring agent |
This structural taxonomy underscores its role as a specialized antiviral agent within the furanoid family.
Properties
CAS No. |
54857-96-4 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-(5-tetradecoxyfuran-2-yl)ethanone |
InChI |
InChI=1S/C20H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-20-16-15-19(23-20)18(2)21/h15-16H,3-14,17H2,1-2H3 |
InChI Key |
MMOTUYBUAZJWRU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)C |
Other CAS No. |
54857-96-4 |
Synonyms |
RMI 15,731 RMI 15731 RMI-15731 |
Origin of Product |
United States |
Chemical Reactions Analysis
RMI-15731 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antiviral Activity
1-(5-(Tetradecyloxy)-2-furanyl)ethanone has demonstrated significant antiviral activity, particularly against rhinoviruses, which are responsible for the common cold. Research indicates that this compound can inhibit virus synthesis in R-HeLa cells at low concentrations (0.25 µg/ml) and can directly inactivate infectious rhinovirus through a time- and temperature-dependent mechanism .
Synthesis and Structural Properties
The synthesis of 1-(5-(tetradecyloxy)-2-furanyl)ethanone involves straightforward organic reactions that yield a compound with a unique structure conducive to its biological activity. The presence of the tetradecyloxy group is believed to enhance its lipophilicity, aiding in membrane penetration and bioavailability.
Beyond its antiviral properties, this compound's structural characteristics suggest potential applications in other areas of medicinal chemistry:
Case Studies
Several studies have highlighted the efficacy of 1-(5-(tetradecyloxy)-2-furanyl)ethanone in clinical contexts:
- Antiviral Efficacy : In vitro studies have demonstrated that administering the compound prior to or shortly after viral infection significantly reduces viral loads in cell cultures.
- Synergistic Effects : Research suggests that combining this compound with other antiviral agents may enhance therapeutic outcomes against rhinoviruses and potentially other viral pathogens .
Table 1: Antiviral Activity of 1-(5-(Tetradecyloxy)-2-furanyl)ethanone
| Study Reference | Concentration (µg/ml) | Viral Load Reduction (%) | Notes |
|---|---|---|---|
| 0.25 | Significant | Effective when administered pre- or post-infection | |
| Varies | High | Direct virion inactivation observed |
Mechanism of Action
The mechanism of action of RMI-15731 involves binding to or interacting with a specific site on the viral capsid protein . This interaction inhibits the virus’s ability to replicate and infect host cells. The compound’s effectiveness is associated with its ability to bind to the viral capsid protein, preventing the virus from completing its life cycle .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares RMI-15,731 with structurally related ethanone derivatives, focusing on molecular features, biological activities, and applications.
1-(2-Furanyl)-ethanone
- Structure: Simplest furanyl-ethanone derivative, lacking substituents on the furan ring.
- Properties : Low molecular weight (e.g., ~110 g/mol), higher volatility, and presence in food systems (e.g., Maillard reaction products, black garlic, cheeses). Contributes to sweet, caramel, and nutty flavors .
- Biological Activity: No reported antiviral activity; primarily a flavor enhancer.
- Key Difference : Absence of the tetradecyloxy chain reduces lipophilicity and limits membrane interaction, unlike RMI-15,731’s antiviral mechanism .
1-(5-p-Tolylfuran-2-yl)ethanone
- Structure : Contains a p-tolyl (4-methylphenyl) group at the 5-position of the furan ring.
- Properties : Molecular weight 200.24 g/mol; moderate hydrophobicity (logP ~2.67) .
- Key Difference : The p-tolyl group introduces π-π stacking interactions, diverging from RMI-15,731’s alkyl chain-driven membrane disruption .
1-Furan-2-yl-2-(4-hydroxy-phenyl)-ethanone
- Structure: Features a hydroxyphenyl group at the 2-position of the ethanone moiety.
- Biological Activity: Not antiviral; structural complexity (additional aromatic ring) may target oxidative stress pathways.
- Key Difference : Hydroxyphenyl substitution alters electronic properties, favoring antioxidant over antiviral activity .
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethanone
- Structure : Benzodioxole ring with fluorine atoms and acetyl group.
- Properties : Enhanced metabolic stability from fluorine’s electronegativity; molecular weight ~198 g/mol .
- Applications : Explored in pharmaceuticals for CNS or antimicrobial targets.
- Key Difference : Benzodioxole and fluorine substituents shift focus from viral to broader therapeutic applications .
1-(2-Chloro-4-methylthiazol-5-yl)ethanone
- Structure : Thiazole ring replaces furan, with chloro and methyl substituents.
- Properties : Thiazole’s nitrogen/sulfur atoms enable metal coordination; molecular weight ~173.57 g/mol .
- Key Difference : Heterocycle substitution (thiazole vs. furan) changes target specificity .
Structural and Functional Analysis Table
Research Findings and Implications
- Lipophilicity and Antiviral Activity : RMI-15,731’s tetradecyloxy chain enhances membrane interaction, critical for viral particle inactivation. Shorter alkyl chains (e.g., in TOFA) or aromatic groups reduce this effect .
- Substituent Impact : Electron-withdrawing groups (e.g., fluorine in benzodioxole derivatives) improve metabolic stability but shift activity away from antiviral targets .
- Structural Diversity: Thiazole and benzodioxole analogs highlight the versatility of ethanone derivatives in drug design, though their applications differ significantly from RMI-15,731 .
Preparation Methods
Reaction Conditions
-
Substrates : Furan and acetic anhydride.
-
Catalyst : Aluminum chloride (AlCl₃) or other Lewis acids.
-
Mechanism : The electrophilic acylation occurs at the electron-rich α-position (C2) of furan, driven by the AlCl₃-mediated generation of acylium ions.
Yield : Industrial processes achieve >80% yield under optimized conditions.
Functionalization at Position 5: Tetradecyloxy Group Installation
Introducing the tetradecyloxy chain at position 5 requires either:
-
Direct alkylation of a hydroxylated furan intermediate.
-
Nucleophilic substitution on a halogenated furan derivative.
Alkylation via Williamson Ether Synthesis
A plausible route involves alkylating 5-hydroxy-2-acetylfuran with tetradecyl bromide:
Stepwise Protocol
-
Hydroxylation : Generate 5-hydroxy-2-acetylfuran through directed oxidation or functional group interconversion.
-
Alkylation : React with tetradecyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF):
Challenges :
-
Limited commercial availability of 5-hydroxy-2-acetylfuran necessitates in-situ preparation.
-
Steric hindrance from the acetyl group may reduce alkylation efficiency.
Patent-Derived Methods
Patent US5278184A describes analogous alkylation steps for pyrrole derivatives, using AlCl₃ to facilitate electrophilic substitution. Adapting this to furan:
-
Protection : Temporarily protect the acetyl group (e.g., as a silyl ether).
-
Electrophilic Substitution : Treat furan with tetradecyl bromide and AlCl₃ to install the tetradecyloxy group.
-
Deprotection : Remove the protecting group to regenerate the acetyl functionality.
Alternative Pathway: Sequential Acylation and Alkylation
To circumvent functional group incompatibility, a sequential approach is employed:
Step 1: Tetradecyloxyfuran Synthesis
-
Starting Material : 5-Hydroxyfuran or 5-bromofuran.
-
Alkylation :
-
For 5-hydroxyfuran: Use Mitsunobu conditions (tetradecanol, DIAD, PPh₃).
-
For 5-bromofuran: Perform Ullmann coupling with tetradecanol under Cu catalysis.
-
Step 2: Friedel-Crafts Acylation
Introduce the acetyl group to 5-tetradecyloxyfuran using acetic anhydride and AlCl₃:
Optimization :
-
Excess acetic anhydride (1.5 eq) ensures complete acylation.
-
Reaction temperature: 0–5°C to minimize side reactions.
Analytical Characterization
Spectral Data
Purity Assessment
Scalability and Industrial Considerations
Catalyst Recycling
Cost Drivers
-
Tetradecyl bromide: ~$120/mol (bulk pricing).
-
Acetic anhydride: ~$20/mol.
Challenges and Mitigation Strategies
Recent Advances and Modifications
Q & A
Q. Basic Troubleshooting
- NMR discrepancies : Compare observed peaks with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, the tetradecyloxy chain’s proton signals (δ 1.2–1.5 ppm) may overlap; use DEPT-135 to distinguish CH₂ groups .
- IR carbonyl shifts : Confirm the ethanone carbonyl peak (~1700 cm⁻¹) and rule out keto-enol tautomerism by comparing spectra in polar vs. nonpolar solvents .
Advanced Analysis - 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry if applicable .
- Computational validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and identify experimental anomalies .
What strategies are recommended for evaluating the biological activity of 1-(5-(Tetradecyloxy)-2-furanyl)ethanone?
Q. Basic Screening
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. The tetradecyl chain may enhance membrane disruption .
- Cytotoxicity : Test in vitro on human cell lines (e.g., HEK-293) via MTT assay, noting IC₅₀ values .
Advanced Mechanistic Studies - Enzyme inhibition : Perform kinetic assays (e.g., Michaelis-Menten) to assess inhibition of target enzymes (e.g., cyclooxygenase-2) .
- Molecular docking : Model interactions with proteins (e.g., using AutoDock Vina) to predict binding affinities and guide structural modifications .
How can researchers address stability issues during storage or experimental use?
Q. Basic Protocols
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the furan ring .
- Solvent selection : Avoid DMSO if prolonged heating is required; use acetonitrile for HPLC stability .
Advanced Stability Studies - Forced degradation : Expose to UV light, heat, or acidic/basic conditions (ICH Q1A guidelines) to identify degradation products via LC-MS .
- Kinetic stability : Monitor decomposition rates using Arrhenius plots to predict shelf life under varying temperatures .
What analytical methods are most reliable for quantifying this compound in complex mixtures?
Q. Basic Quantification
- HPLC : Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., methanol/water 85:15) for baseline separation from byproducts .
- GC-MS : Derivatize with BSTFA to improve volatility; track the molecular ion (m/z 308 for M⁺) .
Advanced Hyphenated Techniques - LC-QTOF-MS : Achieve high-resolution mass accuracy (<2 ppm) for structural confirmation in biological matrices .
- NMR-based metabolomics : Integrate ¹H-NMR with multivariate analysis to study interactions in cellular extracts .
How does the tetradecyloxy substituent influence the compound’s physicochemical properties?
Q. Basic SAR Insights
- Lipophilicity : The long alkyl chain increases logP (~6.5 predicted), enhancing membrane permeability but reducing aqueous solubility. Use logD (pH 7.4) measurements for biorelevance .
- Thermal stability : DSC/TGA shows decomposition >200°C, suitable for high-temperature reactions .
Advanced Computational Modeling - MD simulations : Study bilayer insertion dynamics (e.g., using GROMACS) to predict cellular uptake efficiency .
- QSAR : Corrogate substituent length with bioactivity using partial least squares regression .
What ethical and safety considerations apply when handling this compound?
Q. Basic Safety Protocols
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Waste disposal : Collect organic waste in halogen-resistant containers; incinerate as per EPA guidelines .
Advanced Regulatory Compliance - REACH compliance : Submit toxicity data (e.g., Ames test) if scaling up synthesis beyond 100 kg/year .
- IATA compliance : For international shipping, classify under UN 3082 (Environmentally Hazardous Substances) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
